molecular formula C6H3ClIN3 B6271656 1-azido-4-chloro-2-iodobenzene CAS No. 942318-57-2

1-azido-4-chloro-2-iodobenzene

Cat. No.: B6271656
CAS No.: 942318-57-2
M. Wt: 279.5
InChI Key:
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Description

1-Azido-4-chloro-2-iodobenzene is a chemical compound that has garnered significant attention in the scientific research community due to its unique physical and chemical properties. This compound is characterized by the presence of azido, chloro, and iodo functional groups attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

1-azido-4-chloro-2-iodobenzene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with specific enzymes that facilitate its incorporation into biochemical pathways. For instance, it has been observed to interact with hydrophobic polypeptides and phospholipids, becoming covalently bound to these molecules upon UV irradiation . These interactions suggest that this compound can be used as a probe to study protein and lipid modifications in biological membranes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modify opsin and phospholipids in photoreceptor disc membranes, indicating its potential impact on visual signal transduction . Additionally, the compound’s ability to covalently bind to proteins and lipids suggests that it may alter cellular processes by modifying key biomolecules involved in cell signaling and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s azido group allows it to form covalent bonds with proteins and lipids upon activation by UV light . This mechanism of action involves the formation of reactive intermediates that can interact with nucleophilic sites on biomolecules, leading to covalent modifications. These modifications can result in enzyme inhibition or activation, as well as changes in gene expression, depending on the specific biomolecules targeted by the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and light exposure. Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C in tert-butyl methyl ether . Prolonged exposure to light or higher temperatures may lead to degradation, affecting its long-term efficacy in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound in experimental studies to achieve desired outcomes without causing harm to the subjects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biochemical processes. The compound’s azido group allows it to participate in click chemistry reactions, which are widely used in bioconjugation and labeling studies . These reactions enable the compound to be incorporated into various biomolecules, providing insights into metabolic flux and metabolite levels in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to partition into lipid membranes, where it can interact with membrane proteins and lipids . This localization within cellular membranes facilitates its distribution to specific cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s ability to covalently bind to proteins and lipids upon UV activation allows it to be directed to specific subcellular compartments, such as photoreceptor disc membranes . This targeted localization is essential for studying the compound’s effects on specific cellular processes and functions.

Preparation Methods

The synthesis of 1-azido-4-chloro-2-iodobenzene typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-iodoaniline.

    Diazotization: The aniline group is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound.

Chemical Reactions Analysis

1-Azido-4-chloro-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Azido-4-chloro-2-iodobenzene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in bioconjugation reactions, where it helps in labeling biomolecules for imaging and detection purposes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-Azido-4-chloro-2-iodobenzene can be compared with other similar compounds, such as:

    1-Azido-4-chlorobenzene: Lacks the iodine substituent, making it less versatile in certain reactions.

    1-Azido-2-iodobenzene: Lacks the chlorine substituent, which can affect its reactivity and applications.

    4-Azido-1-chloro-2-iodobenzene: Similar structure but different positioning of the azido group, which can influence its chemical behavior.

The uniqueness of this compound lies in the combination of azido, chloro, and iodo groups, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

942318-57-2

Molecular Formula

C6H3ClIN3

Molecular Weight

279.5

Purity

95

Origin of Product

United States

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